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Compound of Interest

Compound Name: 2-Oxa-8-azaspiro[4.5]decane

Cat. No.: B086222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Oxa-8-
azaspiro[4.5]decane, a valuable spirocyclic scaffold for the development of novel therapeutics.

The following application notes detail a multi-step synthetic route, commencing from

commercially available starting materials and culminating in the target molecule. All quantitative

data is presented in tabular format for clarity, and experimental protocols are described in

detail.

Synthetic Strategy Overview
The synthesis of 2-Oxa-8-azaspiro[4.5]decane is accomplished through a three-stage

process. The initial stage involves the synthesis of the key intermediate, 1,1-dimethylethyl 4-

hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate. This is followed by an intramolecular

cyclization to form the spirocyclic core. The final stage is the deprotection of the amine to yield

the desired product.

N-Boc-4-piperidone 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate
Grignard Reaction

1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Intramolecular
Mitsunobu Reaction

2-Oxa-8-azaspiro[4.5]decane
Deprotection

Click to download full resolution via product page

Caption: Overall synthetic workflow for 2-Oxa-8-azaspiro[4.5]decane.
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Stage 1: Synthesis of 1,1-dimethylethyl 4-hydroxy-4-
(3-hydroxypropyl)piperidine-1-carboxylate
The first stage focuses on the preparation of the diol precursor required for the subsequent

cyclization. This is achieved via a Grignard reaction between N-Boc-4-piperidone and a

suitable 3-hydroxypropyl Grignard reagent.

Protocol 1: Grignard Reaction
Objective: To synthesize 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-

carboxylate.

Materials:

N-Boc-4-piperidone

3-(tert-Butyldimethylsilyloxy)propylmagnesium bromide (or a similar protected 3-

hydroxypropyl Grignard reagent)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate (EtOAc)

Anhydrous magnesium sulfate (MgSO₄)

Tetrabutylammonium fluoride (TBAF) in THF

Procedure:

A solution of N-Boc-4-piperidone in anhydrous THF is cooled to 0 °C under an inert

atmosphere (e.g., nitrogen or argon).

A solution of 3-(tert-Butyldimethylsilyloxy)propylmagnesium bromide in THF is added

dropwise to the cooled solution of N-Boc-4-piperidone.
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The reaction mixture is allowed to warm to room temperature and stirred until the reaction is

complete (monitored by TLC or LC-MS).

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

The aqueous layer is extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered,

and concentrated under reduced pressure.

The resulting crude product (the silyl-protected diol) is dissolved in THF.

A solution of TBAF in THF is added, and the mixture is stirred at room temperature until the

deprotection is complete (monitored by TLC).

The solvent is removed under reduced pressure, and the residue is purified by flash column

chromatography on silica gel to afford 1,1-dimethylethyl 4-hydroxy-4-(3-

hydroxypropyl)piperidine-1-carboxylate.

Stage 2: Intramolecular Cyclization to form the
Spirocyclic Core
The second stage involves the formation of the 2-oxa-8-azaspiro[4.5]decane ring system via

an intramolecular Mitsunobu reaction.

Protocol 2: Intramolecular Mitsunobu Reaction
Objective: To synthesize 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate.

Materials:

1,1-dimethylethyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate

Triphenylphosphine (PPh₃)

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

Anhydrous tetrahydrofuran (THF)
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Procedure:

To a stirred, cooled (0 °C) solution of 1,1-dimethylethyl 4-hydroxy-4-(3-

hydroxypropyl)piperidine-1-carboxylate and triphenylphosphine in anhydrous THF, a solution

of DEAD (or DIAD) in THF is added dropwise.

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room

temperature and stirred for an additional 24 hours.

The solvent is evaporated under reduced pressure.

The residue is purified by flash column chromatography on silica gel, eluting with a suitable

solvent system (e.g., isohexane/EtOAc) to yield 1,1-dimethylethyl 2-oxa-8-
azaspiro[4.5]decane-8-carboxylate.

Stage 3: Deprotection to Yield 2-Oxa-8-
azaspiro[4.5]decane
The final stage is the removal of the Boc protecting group to yield the free secondary amine.

Protocol 3: N-Boc Deprotection
Objective: To synthesize 2-Oxa-8-azaspiro[4.5]decane.

Materials:

1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Methanolic hydrogen chloride (3M) or Trifluoroacetic acid (TFA)

Methanol or Dichloromethane (DCM)

Ion exchange resin (e.g., Amberlyst 26) or saturated aqueous sodium bicarbonate (NaHCO₃)

solution

Procedure using Methanolic HCl:
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Methanolic hydrogen chloride is added to a stirred, cooled (0 °C) solution of 1,1-

dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate in methanol.[1]

The mixture is stirred at room temperature for 24 hours.[1]

The solvent is evaporated under reduced pressure.[1]

The residue is dissolved in methanol and passed through an ion exchange resin, eluting with

methanol.[1]

The solvent is evaporated under reduced pressure, and the residue is dissolved in

dichloromethane, dried (e.g., over Na₂SO₄), and the solvent is evaporated to give 2-Oxa-8-
azaspiro[4.5]decane.[1]

Alternative Procedure using TFA:

Trifluoroacetic acid is added to a solution of 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-

8-carboxylate in dichloromethane.

The reaction mixture is stirred at room temperature until the deprotection is complete

(monitored by TLC or LC-MS).

The solvent and excess TFA are removed under reduced pressure.

The residue is dissolved in dichloromethane and washed with saturated aqueous NaHCO₃

solution.

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to yield 2-Oxa-
8-azaspiro[4.5]decane.

Quantitative Data Summary
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Step
Starting
Material

Product Reagents Yield (%)

2. Intramolecular

Cyclization

1,1-dimethylethyl
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hydroxypropyl)pi
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carboxylate

PPh₃, DEAD (or

DIAD)
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3. Deprotection
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carboxylate
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Experimental Workflow Diagram
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Stage 1: Grignard Reaction Stage 2: Intramolecular Cyclization Stage 3: Deprotection

1. Dissolve N-Boc-4-piperidone in THF
and cool to 0 °C

2. Add Grignard reagent dropwise

3. Warm to RT and stir

4. Quench with aq. NH4Cl

5. Extract with EtOAc

6. Dry and concentrate

7. Deprotect with TBAF

8. Purify by column chromatography

1. Dissolve diol and PPh3 in THF
and cool to 0 °C

2. Add DEAD/DIAD dropwise

3. Stir at 0 °C then RT

4. Evaporate solvent

5. Purify by column chromatography

1. Dissolve Boc-protected spirocycle
in MeOH and cool to 0 °C

2. Add methanolic HCl

3. Stir at RT

4. Evaporate solvent

5. Purify via ion exchange resin
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Caption: Step-by-step experimental workflow for the synthesis of 2-Oxa-8-
azaspiro[4.5]decane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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